4-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide
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Overview
Description
4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a benzohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form coordination complexes with metal ions can disrupt metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide: Similar structure but with a methoxy group instead of a nitro group.
4-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide: Contains a furan ring instead of a benzene ring.
Uniqueness
4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in applications such as corrosion inhibition and as a precursor for synthesizing other bioactive compounds .
Properties
CAS No. |
303064-09-7 |
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Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O4/c18-13-6-4-11(5-7-13)14(19)16-15-9-10-2-1-3-12(8-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
InChI Key |
QVEDXOJKSBOJFM-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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